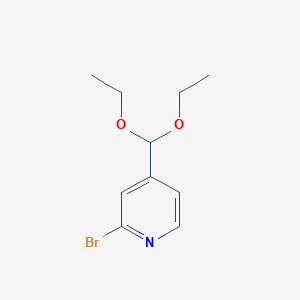

2-Bromo-4-(diethoxymethyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

737000-79-2 |

|---|---|

Molecular Formula |

C10H14BrNO2 |

Molecular Weight |

260.13 g/mol |

IUPAC Name |

2-bromo-4-(diethoxymethyl)pyridine |

InChI |

InChI=1S/C10H14BrNO2/c1-3-13-10(14-4-2)8-5-6-12-9(11)7-8/h5-7,10H,3-4H2,1-2H3 |

InChI Key |

SYBSMRMWDWWZHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC(=NC=C1)Br)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 4 Diethoxymethyl Pyridine and Analogues

Precursor Synthesis and Functionalization Strategies

A key approach to synthesizing 2-bromo-4-(diethoxymethyl)pyridine involves the initial preparation of a functionalized precursor, which is then elaborated to the final product. This strategy hinges on the synthesis of 2-bromo-4-pyridinecarboxaldehyde and its subsequent protection.

Synthetic Routes to 2-Bromo-4-pyridinecarboxaldehyde

2-Bromo-4-pyridinecarboxaldehyde is a crucial intermediate in the synthesis of the target compound. nih.gov Its preparation can be achieved through several methods, often starting from more readily available pyridine (B92270) derivatives.

One common method involves the oxidation of the corresponding alcohol, (2-bromo-4-pyridyl)methanol. This oxidation selectively converts the primary alcohol to an aldehyde. Another route starts with 2-amino-4-methylpyridine. guidechem.com This multi-step process first involves a Sandmeyer-type reaction to replace the amino group with a bromine atom, yielding 2-bromo-4-methylpyridine. Subsequent oxidation of the methyl group, for example using N-bromosuccinimide (NBS) and a radical initiator, can then generate the desired aldehyde. guidechem.com

| Starting Material | Key Transformation(s) | Reagents |

| (2-Bromo-4-pyridyl)methanol | Oxidation | Mild oxidizing agents (e.g., PCC, DMP) |

| 2-Amino-4-methylpyridine | Diazotization/Bromination, Methyl group oxidation | 1. HBr, Br₂, NaNO₂ 2. NBS, Peroxide |

This table provides a simplified overview of synthetic routes to 2-bromo-4-pyridinecarboxaldehyde.

Acetalization Reactions: Formation of the Diethoxymethyl Moiety via Aldehyde Protection

With 2-bromo-4-pyridinecarboxaldehyde in hand, the next critical step is the formation of the diethoxymethyl group. This is achieved through an acetalization reaction, which serves to protect the reactive aldehyde functionality from undesired reactions in subsequent synthetic steps.

The most common method for this transformation is the reaction of the aldehyde with triethyl orthoformate in the presence of an acid catalyst, typically in an alcohol solvent like ethanol (B145695). researchgate.net The reaction proceeds by protonation of the aldehyde carbonyl group, making it more electrophilic for attack by ethanol. This process, followed by elimination of water, ultimately yields the stable diethyl acetal (B89532), this compound. The protection is reversible, allowing for the regeneration of the aldehyde if needed later in a synthetic sequence.

Strategic Introduction of Bromine and Diethoxymethyl Substituents on Pyridine Rings

The timing and method of introducing the bromine and diethoxymethyl groups are critical for a successful synthesis. Regioselectivity, the control of where substituents are placed on the pyridine ring, is a key challenge due to the electronic nature of the pyridine heterocycle. researchgate.netresearchgate.net

Regioselective Bromination Protocols for Pyridine Precursors

The direct bromination of pyridine is often difficult and can lead to a mixture of products. chemrxiv.org Therefore, regioselective methods are essential. The electronic properties of the pyridine ring generally direct electrophilic attack to the 3- and 5-positions. However, the presence of existing substituents can significantly alter this selectivity. For instance, starting with a 4-substituted pyridine, bromination can be directed to the 2- or 3-positions depending on the directing nature of the substituent and the reaction conditions. The use of N-bromosuccinimide (NBS) with an acid catalyst is a common method for such transformations. researchgate.net

Directed Ortho-Metalation and Halogen-Metal Exchange Approaches

More advanced and highly regioselective methods include directed ortho-metalation (DoM) and halogen-metal exchange. harvard.eduwikipedia.org

Directed ortho-Metalation (DoM) is a powerful technique where a directing group on the pyridine ring guides a strong base, such as an alkyllithium reagent, to deprotonate the adjacent (ortho) position. harvard.eduwikipedia.orgacs.org This creates a highly reactive organolithium intermediate. This intermediate can then be quenched with an electrophilic bromine source (like Br₂) to install a bromine atom with high precision. For example, a carbamate (B1207046) or an amide group can act as a directing group, facilitating lithiation at the neighboring carbon. harvard.eduacs.org

Halogen-Metal Exchange is another fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for preparing organolithium compounds from organobromides. wikipedia.orgnih.govacs.org In the context of pyridine synthesis, a pre-existing bromine atom on the ring can be swapped with lithium by treatment with an alkyllithium reagent (e.g., n-butyllithium), often at low temperatures. nih.govresearchgate.netharvard.edu The resulting lithiated pyridine is a potent nucleophile that can react with various electrophiles. This method is typically very fast, often proceeding with high selectivity for bromine over other halogens like chlorine. wikipedia.org This approach is foundational for creating complex substitution patterns on the pyridine ring. acs.org

| Method | Description | Key Reagents | Advantage |

| Directed ortho-Metalation (DoM) | A directing group guides deprotonation to the adjacent position. | Directing Group, Alkyllithium, Bromine source | High regioselectivity for functionalization ortho to the directing group. harvard.eduwikipedia.org |

| Halogen-Metal Exchange | A halogen atom is swapped for a metal, creating a reactive intermediate. | Bromopyridine, Alkyllithium, Electrophile | Creates a nucleophilic site at the position of the original halogen. wikipedia.orgnih.gov |

This table compares advanced methods for introducing substituents on the pyridine ring.

Alternative Synthetic Pathways for Diethoxymethyl-Substituted Pyridine Derivatives

While the routes described above are common, other strategies exist for synthesizing diethoxymethyl-substituted pyridines. These may involve building the pyridine ring from acyclic precursors or employing novel functionalization techniques.

For instance, pyridines can be synthesized through condensation reactions, such as the Hantzsch pyridine synthesis, which involves reacting an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound. beilstein-journals.org While more complex for this specific target, such methods offer versatility in creating a wide range of substituted pyridines. nih.govbeilstein-journals.org

Another approach involves the functionalization of pre-existing pyridine rings using modern cross-coupling reactions or by generating highly reactive intermediates like pyridynes. nih.govnih.gov For example, a 3,4-pyridyne intermediate can be generated and trapped with nucleophiles to create 4-substituted pyridines that would be difficult to access through other means. nih.govnih.gov Furthermore, ring expansion of functionalized azirines presents another, albeit less common, pathway to substituted pyridines. researchgate.net These advanced methods highlight the ongoing development in synthetic chemistry to access complex heterocyclic structures. nih.govmdpi.com

Reactivity and Derivatization of 2 Bromo 4 Diethoxymethyl Pyridine

Transformations at the Bromine Substitution Site

The bromine atom on the electron-deficient pyridine (B92270) ring makes the 2-position susceptible to a range of nucleophilic substitution and cross-coupling reactions. This section details the primary methods for derivatizing 2-Bromo-4-(diethoxymethyl)pyridine at this site.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the C2-position of the pyridine ring, starting from this compound.

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the formation of carbon-carbon bonds. In the context of 2-bromopyridines, this palladium-catalyzed reaction with aryl or heteroaryl boronic acids or their derivatives is a common strategy for synthesizing biaryl and heteroaryl-substituted pyridines. researchgate.netmdpi.com While specific studies on this compound are not extensively documented in the provided results, the general reactivity of 2-bromopyridines suggests its applicability. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base to facilitate the transmetalation step. mdpi.com The choice of solvent and base can significantly influence the reaction yield and selectivity. mdpi.commdpi.com For instance, the coupling of 2,4-dichloropyrimidine (B19661) with phenylboronic acid was optimized using different solvents, with the best results obtained in a specific solvent system. mdpi.com

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromopyridines This table is based on general findings for bromopyridine derivatives and serves as a likely representation for the reactivity of this compound.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |

The Negishi cross-coupling reaction provides an alternative method for C-C bond formation, utilizing organozinc reagents. This reaction is known for its high functional group tolerance and mild reaction conditions. orgsyn.org The coupling of a pyridyl halide, such as this compound, with an organozinc reagent in the presence of a palladium or nickel catalyst can efficiently produce the corresponding substituted pyridine. orgsyn.orgnih.gov The preparation of the organozinc reagent is a critical step, which can be achieved through the reaction of an organolithium or Grignard reagent with a zinc halide. For 2-bromopyridines, Negishi coupling has been successfully used to synthesize various bipyridine derivatives. orgsyn.org The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, allowing for selective coupling in dihalogenated pyridines. orgsyn.org

While palladium is dominant in C-C coupling, copper-based catalysts are often preferred for the formation of carbon-nitrogen (C-N) bonds, in what is known as the Ullmann condensation or Buchwald-Hartwig amination. These reactions involve the coupling of an aryl halide with an amine. Although specific examples with this compound are not detailed in the provided search results, the general methodology is applicable to bromopyridines. A copper catalyst, often in the presence of a ligand and a base, facilitates the coupling of the bromo-pyridine with a primary or secondary amine, or other nitrogen nucleophiles, to yield the corresponding amino-pyridine derivative.

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is a powerful tool for the synthesis of arylalkynes. This compound can be expected to undergo Sonogashira coupling with various terminal alkynes to produce 2-alkynyl-4-(diethoxymethyl)pyridines. These products can then serve as precursors for subsequent cyclization reactions, leading to the formation of fused heterocyclic systems. For example, the intramolecular reaction of a suitably functionalized alkyne can lead to the construction of new rings fused to the pyridine core. While direct examples for the title compound are scarce in the provided results, the Sonogashira reaction of other bromopyridine derivatives is well-established. researchgate.netossila.com

Table 2: Potential Products from Sonogashira Coupling of this compound

| Alkyne Partner | Potential Product |

|---|---|

| Phenylacetylene | 2-(Phenylethynyl)-4-(diethoxymethyl)pyridine |

| Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-4-(diethoxymethyl)pyridine |

Direct Halogen-Metal Exchange and Electrophilic Trapping

Beyond transition-metal-catalyzed methods, the bromine atom of this compound can be activated through direct halogen-metal exchange. This typically involves treatment with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), at low temperatures. This process generates a highly reactive 2-pyridyl-lithium species. This organolithium intermediate can then be "trapped" by a wide variety of electrophiles to introduce a diverse range of functional groups at the 2-position.

This two-step sequence allows for the introduction of functionalities that are not readily accessible through cross-coupling reactions. For example, quenching the lithiated intermediate with carbon dioxide would yield the corresponding carboxylic acid (after acidic workup), while reaction with an aldehyde or ketone would provide a secondary or tertiary alcohol, respectively. This method offers a complementary approach to the transition-metal-catalyzed reactions, expanding the synthetic utility of this compound.

Reactions Involving the Diethoxymethyl Protecting Group

The diethoxymethyl group serves as a masked aldehyde, offering a strategic advantage in multi-step syntheses by preventing unwanted reactions of the formyl group.

Acid-Catalyzed Hydrolysis to the Aldehyde Functionality

The diethoxymethyl acetal (B89532) can be readily and efficiently converted to the corresponding aldehyde, 2-bromo-4-formylpyridine, through acid-catalyzed hydrolysis. This deprotection is a fundamental step to unmask the aldehyde functionality for subsequent reactions. The reaction is typically carried out in the presence of an acid catalyst, such as aqueous hydrochloric acid or sulfuric acid, in a suitable solvent like tetrahydrofuran (B95107) or acetone. The process involves the protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of ethanol yields the desired aldehyde. The resulting 2-bromo-4-formylpyridine is a key intermediate for a variety of further chemical transformations. sigmaaldrich.comnih.gov

Table 1: Hydrolysis of this compound

| Reactant | Reagents | Product |

|---|

Condensation Reactions and Formation of New Carbon-Carbon Bonds

Once deprotected to 2-bromo-4-formylpyridine, the aldehyde group becomes available for a wide range of condensation reactions, which are crucial for forming new carbon-carbon bonds. These reactions allow for the extension of the carbon framework and the introduction of diverse functional groups.

For instance, 2-bromo-4-formylpyridine can participate in aldol (B89426) condensations, Wittig reactions, and Knoevenagel condensations. In a Wittig reaction, the aldehyde reacts with a phosphorus ylide to form an alkene, providing a powerful method for creating carbon-carbon double bonds with control over stereochemistry. Similarly, in a Knoevenagel condensation, the aldehyde reacts with an active methylene (B1212753) compound in the presence of a weak base to yield a new α,β-unsaturated system. These reactions significantly expand the synthetic utility of the original this compound by allowing for the construction of more complex molecular architectures.

Pyridine Ring Transformations and Peripheral Functionalization

The pyridine ring of this compound can undergo various transformations, allowing for further functionalization of the heterocyclic core.

Electrophilic Aromatic Substitution on the Pyridine Core

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. libretexts.org The presence of a bromine atom further deactivates the ring. However, under forcing conditions or with highly reactive electrophiles, substitution can occur. The position of substitution is directed by the existing substituents. Key electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.comyoutube.com For these reactions to proceed, strong acid catalysts are typically required to activate the electrophile. libretexts.orglumenlearning.com

Nucleophilic Aromatic Substitution on the Pyridine Core

The pyridine ring, particularly with an electron-withdrawing halogen substituent, is activated towards nucleophilic aromatic substitution (SNA). stackexchange.com The bromine atom at the 2-position of this compound is susceptible to displacement by a variety of nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate (a Meisenheimer complex). stackexchange.com The aromaticity is then restored by the departure of the bromide leaving group. youtube.com

This reaction is highly valuable for introducing a wide range of functional groups at the 2-position of the pyridine ring. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of 2-amino, 2-alkoxy, and 2-thioalkylpyridines, respectively. The regioselectivity of nucleophilic attack at the 2- and 4-positions of the pyridine ring is favored due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate through resonance. stackexchange.com

Table 2: Examples of Nucleophilic Aromatic Substitution on 2-Halopyridines

| 2-Halopyridine Reactant | Nucleophile | Product |

|---|---|---|

| 2-Chloropyridine | Amine | 2-Aminopyridine derivative |

| 2-Bromopyridine (B144113) | Thiophenol | 2-Phenylthiopyridine |

Cycloaddition Reactions Involving the Pyridine Moiety

Cycloaddition reactions offer a powerful method for constructing new ring systems. libretexts.org While the aromaticity of the pyridine ring makes it less prone to participate in cycloaddition reactions as a diene component in a Diels-Alder reaction, it can act as a dienophile in certain cases, particularly when activated by electron-withdrawing groups. More commonly, the pyridine ring can be involved in [2+2] cycloadditions. libretexts.orglibretexts.org These reactions, often photochemically induced, involve the combination of two alkene-containing molecules to form a four-membered cyclobutane (B1203170) ring. youtube.comyoutube.com The substituents on the pyridine ring can influence the feasibility and outcome of such cycloaddition reactions.

Applications of 2 Bromo 4 Diethoxymethyl Pyridine As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Scaffolds

The unique arrangement of the bromo and protected formyl groups on the pyridine (B92270) core of 2-Bromo-4-(diethoxymethyl)pyridine makes it an ideal starting material for the synthesis of a variety of fused heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active molecules and functional materials.

The protected aldehyde of this compound can be unmasked under acidic conditions to yield 2-bromo-4-formylpyridine, which is a direct precursor for the synthesis of various fused pyridine systems.

Pyrrolo[2,3-d]pyrimidines: While direct synthesis routes from this compound are not extensively documented, the corresponding aldehyde is a key component in building the pyrrolo[2,3-d]pyrimidine core. This scaffold is a constituent of numerous compounds with antibacterial and antifungal properties. The synthesis often involves the condensation of the aldehyde with an appropriate amine-containing pyrimidine (B1678525) precursor, followed by cyclization reactions.

Imidazo[1,5-a]pyridines: The synthesis of imidazo[1,5-a]pyridines can be achieved through multi-component reactions involving derivatives of 2-aminomethylpyridines and aldehydes. The formyl group, unmasked from this compound, can participate in these reactions to construct the imidazo[1,5-a]pyridine (B1214698) framework.

Thiazolo[3,2-a]pyridines: Thiazolo[3,2-a]pyridine derivatives are known for their diverse biological activities. nih.gov The synthesis of these systems can be accomplished through various routes, including the reaction of a thiazole (B1198619) derivative with a polarized olefin, which can be generated from an aldehyde precursor like 2-bromo-4-formylpyridine. nih.gov A multi-component cascade reaction involving an aldehyde, cyanoacetohydrazide, and other reagents can also lead to highly functionalized thiazolo[3,2-a]pyridines. nih.gov

Table 1: Examples of Fused Pyridine Systems Synthesized from Aldehyde Precursors

| Fused System | General Synthetic Strategy | Potential Biological Activity |

| Pyrrolo[2,3-d]pyrimidines | Condensation with aminopyrimidines | Antibacterial, Antifungal |

| Imidazo[1,5-a]pyridines | Multi-component reaction with aminomethylpyridines | Varied |

| Thiazolo[3,2-a]pyridines | Reaction with thiazole derivatives or multi-component reactions | Antibacterial, Antifungal |

Incorporation into Polycyclic Aromatic and Heteroaromatic Systems

The dual reactivity of this compound allows for its incorporation into larger polycyclic aromatic and heteroaromatic systems. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to append other aromatic or heteroaromatic rings. Subsequently, the aldehyde, after deprotection, can undergo reactions like the Wittig reaction or condensation reactions to build further rings or link to other molecular fragments. This sequential functionalization is a powerful strategy for creating complex, multi-ring architectures with potential applications in materials science and medicinal chemistry.

Advanced Building Block in Medicinal Chemistry Precursors

The structural motifs present in this compound are frequently found in molecules of medicinal interest. Its ability to act as a scaffold for further elaboration makes it a valuable precursor in the synthesis of potential therapeutic agents.

Pyridine-based ligands are ubiquitous in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring in this compound can act as a coordination site. Furthermore, the aldehyde functionality, once deprotected, can be converted into various other ligating groups, such as imines (via condensation with amines) or alcohols (via reduction). These modifications allow for the synthesis of multidentate ligands capable of forming well-defined coordination complexes. The resulting metal complexes have potential applications in catalysis, sensing, and as therapeutic or diagnostic agents. For instance, coordination compounds of copper(II) with pyridine-derivative thiosemicarbazones have shown selective anticancer activity. nih.gov

Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific biological target, such as a protein or enzyme. The development of such probes often requires a versatile chemical scaffold that can be readily modified to optimize binding affinity, selectivity, and reporting capabilities (e.g., by introducing a fluorescent tag). This compound, with its two distinct points for chemical modification, represents an excellent starting point for the synthesis of novel chemical probes. The bromine atom allows for the introduction of various diversity elements through cross-coupling, while the aldehyde can be used to attach reporter groups or other functionalities to modulate the probe's properties.

Potential in Materials Science Applications and Organic Electronics

Functionalized pyridines are increasingly being explored for their potential in materials science, particularly in the field of organic electronics. The incorporation of nitrogen atoms into a conjugated system can significantly influence its electronic properties, often leading to n-type semiconductor behavior. rsc.org

This compound can serve as a building block for the synthesis of novel organic electronic materials. The bromine atom can be used to extend the conjugation of the system through cross-coupling reactions, while the aldehyde functionality can be transformed to introduce other functional groups that can influence the material's properties, such as its solubility, morphology, and charge transport characteristics. For example, pyridine-containing compounds have been synthesized and utilized as electron-transporting layers in organic light-emitting diodes (OLEDs). researchgate.net The ability to functionalize the pyridine core at two distinct positions offers a high degree of control over the final properties of the material, making this compound a promising candidate for the development of new materials for applications in OLEDs, organic photovoltaics, and organic field-effect transistors.

Mechanistic Investigations and Computational Chemical Analysis of 2 Bromo 4 Diethoxymethyl Pyridine Reactivity

Elucidation of Reaction Mechanisms in Derivatization Processes

Detailed mechanistic studies on the derivatization of 2-Bromo-4-(diethoxymethyl)pyridine are not present in the current body of scientific literature. Such investigations would be crucial for understanding the transformation of this compound into more complex molecules.

There are no specific studies available that provide a transition state analysis for cross-coupling reactions involving this compound. Research on related compounds, such as the palladium-catalyzed Suzuki coupling of other brominated pyridines, suggests that such reactions are feasible. nih.govmdpi.com However, without dedicated computational or experimental studies for this compound, the specific energetics and geometries of its transition states remain unelucidated.

The mechanistic pathways for acetal (B89532) interconversions and cyclizations involving the diethoxymethyl group of this compound have not been specifically investigated. The hydrolysis of acetals is known to be acid-catalyzed, proceeding through a hemiacetal intermediate. masterorganicchemistry.comchemistrysteps.comnih.govosti.gov The presence of the bromo- and pyridine (B92270) functionalities could influence the reaction rates and pathways, but no dedicated studies have been published.

General Acetal Hydrolysis Mechanism:

Protonation of one of the alkoxy groups.

Loss of the alcohol to form an oxonium ion.

Nucleophilic attack by water to form a hemiacetal.

Protonation of the second alkoxy group.

Elimination of the second alcohol molecule to yield the corresponding aldehyde.

Similarly, while intramolecular cyclization reactions are a possibility, particularly if the bromine atom is substituted with a nucleophilic group, no specific research has been conducted on such reactions for this compound.

Computational Chemistry Approaches

Computational studies are a powerful tool for understanding chemical reactivity. However, specific computational analyses for this compound are absent from the literature.

No Density Functional Theory (DFT) studies focusing on the reaction energetics and intermediates of this compound have been published. DFT calculations have been performed on related molecules like 2,6-bis(bromo-methyl)pyridine to determine optimized geometry, vibrational frequencies, and electronic properties. derpharmachemica.comresearchgate.net These studies provide a framework for how such calculations could be applied, but the specific data for this compound is not available.

Table 1: Representative DFT Calculation Parameters for a Related Pyridine Derivative (Note: This data is for 2,6-bis(bromo-methyl)pyridine and is provided for illustrative purposes only, as no such data exists for this compound.)

| Parameter | Value | Reference |

| Functional | B3LYP | derpharmachemica.comresearchgate.net |

| Basis Set | 6-311G(d,p) | derpharmachemica.comresearchgate.net |

| Calculated Dipole Moment | 4.2863 Debye | derpharmachemica.com |

| HOMO-LUMO Gap | 4.65 eV | derpharmachemica.com |

There are no quantum chemical calculations in the literature that specifically detail the electronic structure and predict the reactivity of this compound. Such calculations would provide insights into orbital energies (HOMO/LUMO), charge distribution, and electrostatic potential, which are fundamental to understanding its chemical behavior in reactions like nucleophilic substitution or metal-catalyzed coupling. lehigh.edunih.gov

Structure-Activity Relationship (SAR) studies involving this compound have not been reported. SAR studies are common for series of biologically active compounds, but it appears this specific scaffold has not been extensively explored in that context. General principles of SAR for pyridine derivatives have been discussed in the literature, but these are not specific to the target compound. nih.gov

Spectroscopic and Crystallographic Validation of Mechanistic Hypotheses

The elucidation of reaction mechanisms is a cornerstone of modern organic chemistry, providing the fundamental understanding required to control and optimize chemical transformations. In the context of the reactivity of this compound, particularly in transition-metal-catalyzed cross-coupling reactions, spectroscopic and crystallographic techniques are indispensable tools for validating proposed mechanistic pathways. These methods allow for the direct or indirect observation of transient intermediates and the characterization of stable products, offering tangible evidence to support or refute theoretical hypotheses.

A prominent and illustrative example of the reactivity of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. The generally accepted catalytic cycle for this reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com Spectroscopic and crystallographic studies are crucial for identifying and characterizing the palladium intermediates formed during each of these stages.

Spectroscopic Analysis

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are pivotal for monitoring the progress of a reaction and identifying the structures of intermediates and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful for tracking the transformation of this compound. The disappearance of the starting material's characteristic signals and the appearance of new signals corresponding to the product provide real-time kinetic information. For instance, in a hypothetical Suzuki-Miyaura coupling with phenylboronic acid, the signals for the pyridine ring protons of this compound would shift upon replacement of the bromine atom with a phenyl group.

Low-temperature NMR experiments can be particularly insightful for observing thermally sensitive intermediates, such as the oxidative addition product or the palladium-boronate complex formed prior to transmetalation. libretexts.org Changes in the chemical shifts of the phosphine (B1218219) ligand protons and carbons can also provide evidence for their coordination to the palladium center throughout the catalytic cycle.

Table 1: Hypothetical ¹H NMR Data for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Compound | Proton | Chemical Shift (ppm) |

| This compound | H-3 | 7.85 (d) |

| H-5 | 7.50 (dd) | |

| H-6 | 8.40 (d) | |

| CH(OEt)₂ | 5.50 (s) | |

| OCH₂CH₃ | 3.60 (q) | |

| OCH₂CH₃ | 1.25 (t) | |

| Oxidative Addition Intermediate | H-3 | Shifted downfield |

| H-5 | Shifted downfield | |

| H-6 | Shifted downfield | |

| 4-(diethoxymethyl)-2-phenylpyridine | H-3 | 7.95 (d) |

| H-5 | 7.60 (dd) | |

| H-6 | 8.70 (d) | |

| Phenyl-H | 7.30-7.60 (m) | |

| CH(OEt)₂ | 5.55 (s) | |

| OCH₂CH₃ | 3.65 (q) | |

| OCH₂CH₃ | 1.30 (t) |

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a valuable tool for detecting and characterizing cationic intermediates in the catalytic cycle, such as the Pd(II) species formed after oxidative addition. By coupling a mass spectrometer to the reaction mixture, it is possible to observe the masses of proposed intermediates in real-time, providing strong evidence for their existence. acs.org

Table 2: Expected Mass Spectrometry Data for Key Species

| Species | Formula | Expected m/z |

| This compound | C₁₀H₁₄BrNO₂ | 260.03, 262.03 (M+H)⁺ |

| 4-(diethoxymethyl)-2-phenylpyridine | C₁₆H₁₉NO₂ | 258.15 (M+H)⁺ |

| Oxidative Addition Intermediate | [Pd(PPh₃)₂(C₁₀H₁₄NO₂)Br]⁺ | Dependent on Pd isotope |

Crystallographic Validation

While spectroscopy provides information about the connectivity and electronic environment of atoms in a molecule, X-ray crystallography offers the definitive three-dimensional structure of a compound in the solid state. Isolating and crystallizing intermediates from a catalytic cycle is often challenging due to their transient nature. However, when successful, it provides unambiguous proof of their structure and bonding.

For the Suzuki-Miyaura coupling of this compound, obtaining a crystal structure of the oxidative addition intermediate, [Pd(L)₂(Aryl)X], would be a significant validation of the first step of the mechanism. The crystal structure would reveal the coordination geometry around the palladium center, typically square planar for Pd(II) complexes, and the precise bond lengths and angles of the coordinated pyridine and phosphine ligands. researchgate.netnih.gov

Furthermore, the crystal structure of the final product, 4-(diethoxymethyl)-2-phenylpyridine, would confirm the successful formation of the C-C bond at the desired position and provide detailed information about the conformation of the molecule in the solid state.

Table 3: Hypothetical Crystallographic Data for a Palladium Intermediate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 18.2 |

| c (Å) | 15.8 |

| β (°) | 95.5 |

| Pd-P bond lengths (Å) | 2.30 - 2.35 |

| Pd-C(pyridyl) bond length (Å) | ~2.0 |

| Pd-Br bond length (Å) | ~2.5 |

Emerging Research Directions and Future Perspectives for 2 Bromo 4 Diethoxymethyl Pyridine

Development of Novel Catalytic Systems for Enhanced Functionalization

There is currently no published research detailing the development of novel catalytic systems specifically for the enhanced functionalization of 2-Bromo-4-(diethoxymethyl)pyridine. The bromine atom at the 2-position of the pyridine (B92270) ring suggests a high potential for various cross-coupling reactions, which are fundamental to modern organic synthesis. Catalytic systems, typically based on palladium, nickel, or copper, are routinely employed to transform C-Br bonds into new C-C, C-N, or C-O bonds. However, studies that screen or optimize catalysts for reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, or C-H activation on the this compound substrate are not present in the scientific literature.

Exploration of New Reaction Classes and Transformational Pathways

The exploration of entirely new reaction classes or transformational pathways involving this compound remains an uncharted area of chemical research. While the diethoxymethyl group is a protected form of an aldehyde, and the 2-bromopyridine (B144113) moiety is a versatile synthetic handle, no studies have been published that combine these features in novel reaction discovery. Investigations into, for example, cascade reactions initiated by the functionalization of the bromine atom, or the development of new methods for the direct transformation of the acetal (B89532) in the presence of the bromo-substituent, have not been reported.

Application in Flow Chemistry and Sustainable Synthesis Methodologies

The application of this compound in flow chemistry or other sustainable synthesis methodologies is not documented in the current body of scientific work. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, often leads to improved reaction control, enhanced safety, and greater efficiency. The development of a continuous flow process for the synthesis or subsequent functionalization of this compound has not been described. Similarly, its use as a building block in green chemistry initiatives, beyond the general principles applicable to its chemical class, has not been specifically investigated or reported.

Bio-inspired Synthesis and Biomimetic Transformations

There is no evidence in the scientific literature of this compound being utilized in bio-inspired synthesis or biomimetic transformations. Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules, often employing enzymatic or enzyme-like catalysts under mild conditions. No studies have reported the use of biocatalysts to synthesize or modify this compound, nor has it been used as a starting material in a synthetic sequence designed to mimic a biological pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.